molecular formula C13H19NO5S2 B6417395 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N,3-dimethylbenzene-1-sulfonamide CAS No. 874594-52-2

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N,3-dimethylbenzene-1-sulfonamide

Cat. No.: B6417395
CAS No.: 874594-52-2
M. Wt: 333.4 g/mol
InChI Key: OWDLDWZJAJSYRF-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 1,1-dioxothiolane (sulfolane) moiety at the N-position of the benzene sulfonamide core.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-methoxy-N,3-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S2/c1-10-8-12(4-5-13(10)19-3)21(17,18)14(2)11-6-7-20(15,16)9-11/h4-5,8,11H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDLDWZJAJSYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)C2CCS(=O)(=O)C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N,3-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common approach is the reaction of 4-methoxy-N,3-dimethylbenzenesulfonyl chloride with a thiolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N,3-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce corresponding amines.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the creation of more complex molecules. For instance, the methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Biology

  • Biochemical Probes : Research has indicated that this compound may function as a biochemical probe to study enzyme interactions. Its unique structure allows it to bind selectively to specific enzymes or receptors, potentially modulating their activity .
  • Anticancer Activity : Preliminary studies suggest that N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N,3-dimethylbenzene-1-sulfonamide may exhibit anticancer properties. Investigations into its mechanism of action have shown promising results in inhibiting tumor growth in vitro .

Medicine

  • Therapeutic Potential : The compound is being explored for its anti-inflammatory properties. Studies have indicated that it may reduce inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases .

Industry

  • Material Development : In industrial applications, the compound is utilized in the development of new materials with specific properties. This includes polymers and coatings that require enhanced chemical resistance or specific mechanical properties.

Case Study 1: Anticancer Research

A study published in 2021 focused on the synthesis of various derivatives of sulfonamide compounds similar to this compound. These derivatives were evaluated for their anticancer activity against multiple cancer cell lines. Results showed that certain modifications enhanced cytotoxicity significantly compared to standard treatments .

Case Study 2: Enzyme Interaction Studies

Another research project investigated the binding affinity of this compound towards specific enzymes involved in metabolic pathways. Using surface plasmon resonance techniques, researchers demonstrated that the compound could inhibit enzyme activity at nanomolar concentrations, highlighting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N,3-dimethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the thiolane ring and methoxy group contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Research Implications and Limitations

For example:

  • Antiproliferative Activity : Indazole sulfonamides () demonstrate that sulfonamide moieties paired with heterocycles can inhibit cancer cell proliferation .
  • Enzyme Inhibition : The sulfolane group’s electron-withdrawing properties may mimic phosphate or sulfate groups in enzyme substrates, enabling kinase or phosphatase inhibition.

Limitations : The absence of explicit solubility, stability, or potency data for the target compound necessitates further experimental validation.

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N,3-dimethylbenzene-1-sulfonamide is a sulfonamide compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiolane ring with a dioxo group and a benzene sulfonamide moiety. The presence of methoxy and dimethyl groups contributes to its unique properties.

PropertyValue
Molecular FormulaC13H15N1O5S2
Molecular Weight305.39 g/mol
CAS Number2034531-40-1
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The dioxo group enhances its binding affinity, while the sulfonamide moiety may influence its pharmacological properties.

Antimicrobial Activity

Research indicates that sulfonamides have significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Sulfonamides are also known for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer activity of similar compounds. While specific data on this compound is limited, related analogs have demonstrated efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

Several studies have highlighted the biological activity of compounds structurally related to this compound:

  • Inhibition of Enzyme Activity : A study demonstrated that a similar thiolane derivative effectively inhibited enzyme activity related to cancer progression (IC50 < 10 nM) .
  • Antimicrobial Evaluation : Compounds with analogous structures were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations .
  • Anti-inflammatory Studies : Research on related compounds indicated a reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory disorders .

Research Findings Summary

The following table summarizes key findings from relevant studies:

Study FocusFindingsReference
Antimicrobial ActivityEffective against Gram-positive bacteria
Anti-inflammatory EffectsReduced cytokine levels in vitro
Anticancer PotentialInduced apoptosis in cancer cell lines

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